2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrate;hydrochloride
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Overview
Description
SB-505124 hydrochloride hydrate is a chemical compound with the molecular formula C20H21N3O2·xHCl·yH2O and a molecular weight of 335.40 (anhydrous free base basis) . It is a selective inhibitor of transforming growth factor-beta (TGF-β) type I receptors, specifically activin receptor-like kinases (ALK) 4, 5, and 7 . This compound is widely used in scientific research to study the role of the TGF-β pathway in various biological processes, including cell proliferation, differentiation, and immune responses .
Preparation Methods
. The synthetic route typically involves the following steps:
- Formation of the imidazole ring through a condensation reaction.
- Introduction of the pyridine ring via a cyclization reaction.
- Addition of the benzo[1,3]dioxol-5-yl group through a substitution reaction.
- Introduction of the tert-butyl group via an alkylation reaction .
The industrial production of SB-505124 hydrochloride hydrate involves optimizing these reaction conditions to achieve high yields and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥98% .
Chemical Reactions Analysis
SB-505124 hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The benzo[1,3]dioxol-5-yl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SB-505124 hydrochloride hydrate has a wide range of scientific research applications, including:
Mechanism of Action
SB-505124 hydrochloride hydrate exerts its effects by selectively inhibiting the ATP-binding site of ALK4, ALK5, and ALK7 . This inhibition prevents the activation of downstream signaling molecules, such as Smad2 and Smad3, which are involved in the TGF-β signaling pathway . By blocking these pathways, SB-505124 hydrochloride hydrate can modulate various biological processes, including cell proliferation, differentiation, and immune responses .
Comparison with Similar Compounds
SB-505124 hydrochloride hydrate is unique in its selective inhibition of ALK4, ALK5, and ALK7, with IC50 values of 47±5 nM and 129±11 nM for ALK5 and ALK4, respectively . Similar compounds include:
SB-431542: Another selective inhibitor of ALK5, but with different potency and selectivity profiles.
LY364947: A selective inhibitor of TGF-β type I receptors with a different chemical structure and potency.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic profiles, making SB-505124 hydrochloride hydrate a unique tool for studying the TGF-β signaling pathway .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH.H2O/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15;;/h5-10H,11H2,1-4H3,(H,22,23);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCCMVWCVRTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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